molecular formula C6H5F2NO2 B8401503 3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B8401503
M. Wt: 161.11 g/mol
InChI Key: CMEVZDXFHLTJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5F2NO2 and its molecular weight is 161.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5F2NO2

Molecular Weight

161.11 g/mol

IUPAC Name

3,4-difluoro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H5F2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11)

InChI Key

CMEVZDXFHLTJIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone (Intermediate 80; 1.03 g) was added to an aqueous solution of NaOH (18 ml) at 0° C. under N2. The mixture was stirred at room temperature for a further 2 h, cooled to 0° C. and acidified with HCl to ˜pH 2. A brown precipitate of product was collected by filtration. The crude product was purified by column chromatography on silica gel elution with EtOAc/hexanes (1:1). Trituration with DCM (1 ml)/pentane (6 ml) gave the title compound as a pale brown solid (306 mg). M.p. 140° C. (dec.). MS (ES) MH+: 160, 161 for C6H5F2NO2; NMR (CDCl3): 2.15 (s, 3H), 11.5 (s, 1H), 12.8 (brs, 1H).
Name
2,2,2-Trichloro-1-(3,4-difluoro-5-methyl-1H-pyrrol-2-yl)ethanone
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Intermediate 80
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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